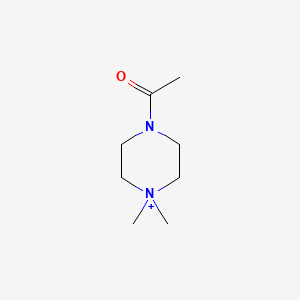
Sephadex G 25
Overview
Description
Sephadex G-25 is a gel filtration medium often used for desalting and buffer exchange . It is prepared by crosslinking dextran with epichlorohydrin . The products differ in their degree of cross-linking and hence in their degree of swelling and their molecular fractionation range .
Synthesis Analysis
Sephadex G-25 is synthesized by crosslinking dextran with epichlorohydrin . The degree of cross-linking determines the degree of swelling and the molecular fractionation range .Chemical Reactions Analysis
Sephadex G-25 is used in gel filtration chromatography for desalting and buffer exchange of very large molecules . It is prepared by crosslinking dextran with epichlorohydrin .Physical And Chemical Properties Analysis
Sephadex G-25 has a swelling property where 1 g swells to 4-6 mL . The bead size is 50-150 μm . The InChI key is BCPVZFFJGCURNR-OCOFDJSDSA-N .Scientific Research Applications
1. Biological Studies and Isolation of Compounds
Sephadex G-25 has been employed in the isolation and study of various biological compounds. For instance, in the study of sheep pineal bodies, Sephadex G-25 was used to separate aqueous extracts, leading to the identification of substances like melatonin and 5-methoxytryptophol (Ebels & Horwitz-Bresser, 2005). Additionally, it was used in the separation of pineal extracts to identify substances like 6-L-erythro-biopterin, demonstrating its utility in chromatographic separation and identification of specific compounds (V. D. Have-Kirchberg et al., 2005).
2. Nanosystem Studies
Sephadex G-25 has been utilized to study the thermal properties of nanosystems, such as water clusters in polysaccharides. The research revealed interesting aspects like the doublet structure of the melting curve of water clusters and hysteresis in thermal properties, indicating the versatility of Sephadex G-25 in nanoscale research (Grunina et al., 2020).
3. Protein and Peptide Isolation
Sephadex G-25 plays a significant role in the isolation of proteins and peptides, as seen in the purification of albumin from a model albumin-analgin mixture, which highlights its effectiveness in decontaminating proteins from low-molecular-weight impurities (Khasanov et al., 2003). Moreover, it was utilized in the purification of antioxidant peptides from Ganoderma lucidum, further demonstrating its applicability in the purification of bioactive peptides (Girjal et al., 2012).
4. Studies on Gel Filtration and Adsorption
Research involving the adsorption behavior of substances like phosphomolybdovanadate on Sephadex G-25 provides insights into the surface adsorption characteristics of various compounds, which is critical in understanding the interactions and binding affinities in chromatographic processes (Nie Ji, 2001).
5. Pharmaceutical Research
Sephadex G-25 is instrumental in pharmaceutical research, such as the isolation of active anti-tumor components from Trichosanthes kirilowii, demonstrating its efficacy in the purification of medically significant compounds (Takahashi et al., 2009).
Mechanism of Action
Target of Action
Sephadex G-25 is a gel filtration medium that primarily targets proteins and nucleic acids . It is used for desalting and buffer exchange in industrial applications . The compound’s primary role is to separate these macromolecules based on their size .
Mode of Action
Sephadex G-25 operates through a process known as gel filtration or size exclusion chromatography . This compound is prepared by cross-linking dextran with epichlorohydrin under alkaline conditions . The hydrophilic matrix of Sephadex G-25 minimizes nonspecific adsorption, which allows it to selectively exclude large molecular weight solutes (like proteins or DNA) from entering the porous gel phase . This results in high recoveries during desalting and buffer exchange processes for proteins and nucleic acids .
Biochemical Pathways
The biochemical pathways affected by Sephadex G-25 are primarily related to the desalting and buffer exchange processes . By excluding large molecular weight solutes from the porous gel phase, Sephadex G-25 allows for the separation of these solutes from smaller molecules . This results in the purification of the target macromolecules (proteins or nucleic acids) from salts and other small molecules .
Pharmacokinetics
ADME-like properties can be discussed in terms of its preparation and use. Sephadex G-25 is supplied as a dry powder and must be swollen before use . The swelling process involves the medium being in excess buffer, at room temperature for 3 hours, or in a water bath at 90 °C for 1 hour . After the separation process is complete, the gel should be washed with 2 column volumes of 0.2 M NaOH or a solution of non-ionic detergent, rinsed with water, and re-equilibrated with 2-3 column volumes of buffer .
Result of Action
The result of Sephadex G-25’s action is the successful desalting and buffer exchange of proteins and nucleic acids . It achieves this by allowing full permeation of low molecular weight solutes while excluding larger molecular weight solutes from the porous gel phase . This leads to high recoveries of the target macromolecules .
Action Environment
The action of Sephadex G-25 can be influenced by environmental factors such as pH and temperature . At low pH, partial hydrolysis of the matrix may occur . G-25 has been shown to withstand 01 M HCl for 1-2 hours and 002 M HCl for 6 months without any effect on its chromatographic properties .
Future Directions
Sephadex G-25 is well established for desalting and buffer exchange in industrial applications . It is available in prepacked HiPrep Desalting and HiTrap Desalting columns for fast and convenient desalting . This suggests that its use will continue to be important in these areas.
Relevant Papers Several papers have been cited in relation to the use of Sephadex G-25 . These include research protocols and studies in the field of molecular biology .
properties
IUPAC Name |
(2R,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.C3H8O3/c7-1-2-3(8)4(9)5(10)6(11)12-2;4-1-3(6)2-5/h2-11H,1H2;3-6H,1-2H2/t2-,3-,4-,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPVZFFJGCURNR-OCOFDJSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O.C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O)O.C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920396 | |
| Record name | Propane-1,2,3-triol--hexopyranose (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
9041-35-4 | |
| Record name | Sephadex G 25 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane-1,2,3-triol--hexopyranose (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Sephadex G-25 acts as a molecular sieve. The gel consists of porous beads with a defined pore size range. Small molecules can enter these pores, while larger molecules are excluded. This difference in penetration leads to different migration rates through the gel, effectively separating molecules based on their size. [, , , ]
ANone: Sephadex G-25 is often used for desalting, buffer exchange, and removal of low molecular weight contaminants. This purification can lead to:
- Enhanced biological activity: Removing inhibitors or interfering substances can increase the specific activity of target molecules like enzymes or peptides. [, , ]
- Improved stability: Separating labile compounds from degrading enzymes or other reactive species can enhance their stability. [, ]
- Facilitated downstream analysis: Removing interfering substances simplifies analysis by techniques like HPLC or mass spectrometry. [, , ]
ANone: Sephadex G-25 is a cross-linked dextran, a polysaccharide composed of glucose units. The crosslinking is typically achieved using epichlorohydrin.
ANone: Sephadex G-25 is widely used for desalting protein solutions, purifying peptides, removing unincorporated nucleotides from DNA/RNA samples, and separating labeled compounds from free radioisotopes. Its compatibility with biological molecules and diverse buffers makes it suitable for a broad range of applications. [, , , ]
ANone: No, Sephadex G-25 is not inherently catalytic. It functions primarily as a size exclusion medium for separating molecules. [, ]
ANone: While detailed computational models specifically for Sephadex G-25 might be limited, general size exclusion chromatography models based on pore size distribution and solute hydrodynamic radius can be applied to predict elution profiles.
ANone: The degree of cross-linking influences the pore size of Sephadex G-25. Higher cross-linking results in smaller pores, impacting the size exclusion limit and resolution of separation. [, ]
ANone: Sephadex G-25 is supplied as a dry powder and needs to be hydrated in an appropriate buffer before use. It should be stored dry at room temperature.
ANone: Sephadex G-25 is primarily a research tool and not typically used for in vivo applications or drug delivery in humans.
ANone: Sephadex G-25 has been instrumental in various in vitro studies, including:
- Hormone purification and characterization: Isolating and purifying hormones like the brain hormone in Nereis diversicolor and Perinereis cultrifera, as well as studying the histamine-binding properties of human serum. [, ]
- Enzyme studies: Investigating the tryptophan metabolism in Streptomyces cremeus extracts and analyzing the degradation of arachin by proteolytic enzymes. [, ]
- Understanding cellular processes: Examining the mechanism of 67Ga accumulation in normal rat liver lysosomes. [, ]
ANone: These aspects are less relevant to Sephadex G-25, as it is primarily used as a research tool for in vitro applications and not as a therapeutic agent.
ANone:
- Spectroscopy: UV-Vis spectroscopy is often used to monitor protein and peptide elution from Sephadex G-25 columns. [, , ]
- Electrophoresis: SDS-PAGE is employed to analyze the purity and molecular weight of proteins and peptides after Sephadex G-25 purification. [, , ]
- Chromatography: Sephadex G-25 is often used as a preliminary purification step before HPLC or other chromatographic methods. [, , ]
ANone: These aspects are not extensively covered in the provided research papers, as they primarily focus on specific applications of Sephadex G-25 in biochemical and biological research.
ANone: Sephadex, including Sephadex G-25, was developed in the 1950s and revolutionized separation science by providing a gentle and efficient method for separating biomolecules based on size.
ANone: Sephadex G-25 has bridged disciplines like biochemistry, molecular biology, and analytical chemistry. Examples include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-oxopropylamino)-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1231621.png)
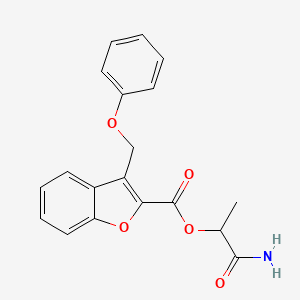
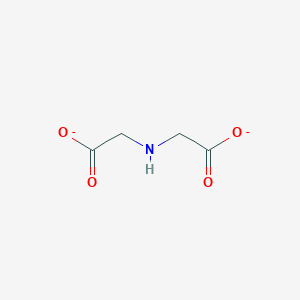
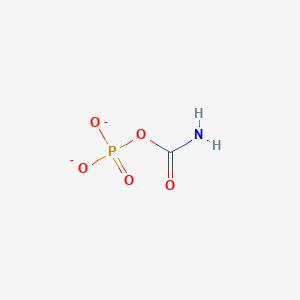
![N-[3-[(2-chlorophenyl)sulfamoyl]-4-methoxyphenyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B1231627.png)

![1-[[1-(4-Methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(2,4,6-trimethylphenyl)thiourea](/img/structure/B1231631.png)
![N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-hydroxyethylamino)-1-benzimidazolyl]acetamide](/img/structure/B1231635.png)
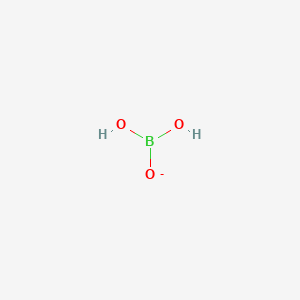


![1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone](/img/structure/B1231641.png)
![1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea](/img/structure/B1231642.png)
